molecular formula C27H57N3O13 B12426098 H2N-PEG12-Hydrazide

H2N-PEG12-Hydrazide

Cat. No.: B12426098
M. Wt: 631.8 g/mol
InChI Key: BXXKONFZCAFZOV-UHFFFAOYSA-N
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Description

H2N-PEG12-Hydrazide is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group and a PEG chain consisting of 12 ethylene glycol units. It is widely used in the field of chemical biology and medicinal chemistry for its ability to facilitate the targeted degradation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H2N-PEG12-Hydrazide typically involves the reaction of a PEG12 derivative with hydrazine. The process begins with the activation of the terminal hydroxyl group of PEG12, which is then reacted with hydrazine to form the hydrazide functional group. The reaction is usually carried out under mild conditions to prevent degradation of the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and characterized by spectroscopic methods to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

H2N-PEG12-Hydrazide undergoes various chemical reactions, including:

    Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common

Common Reagents and Conditions

    Condensation Reactions: Typically carried out in the presence of an acid catalyst.

    Substitution Reactions: Often performed under basic conditions with suitable leaving groups.

    Oxidation and Reduction: Specific reagents such as oxidizing agents or reducing agents are used depending on the desired transformation

Major Products Formed

    Hydrazones: Formed from the reaction with aldehydes and ketones.

    Substituted Derivatives: Resulting from nucleophilic substitution reactions

Scientific Research Applications

H2N-PEG12-Hydrazide is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a linker in the synthesis of PROTACs, facilitating the targeted degradation of proteins.

    Biology: Used in the study of protein-protein interactions and the regulation of cellular processes.

    Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

    Industry: Employed in the development of novel materials and drug delivery systems .

Mechanism of Action

H2N-PEG12-Hydrazide functions as a linker in PROTACs, which are designed to induce the degradation of specific target proteins. The compound connects two ligands: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein, thereby modulating its levels within the cell .

Comparison with Similar Compounds

Similar Compounds

    H2N-PEG4-Hydrazide: A shorter PEG chain variant with similar functional properties.

    H2N-PEG8-Hydrazide: An intermediate PEG chain length with comparable applications.

    H2N-PEG16-Hydrazide: A longer PEG chain variant offering different solubility and flexibility characteristics

Uniqueness

H2N-PEG12-Hydrazide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly suitable for use in PROTACs, where the linker length can significantly impact the efficacy of protein degradation .

Properties

Molecular Formula

C27H57N3O13

Molecular Weight

631.8 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide

InChI

InChI=1S/C27H57N3O13/c28-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-32-3-1-27(31)30-29/h1-26,28-29H2,(H,30,31)

InChI Key

BXXKONFZCAFZOV-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NN

Origin of Product

United States

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